7-phenyl-4-[2-(1H-pyrazol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione
Description
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-pyrazol-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-14(20-10-5-9-18-20)17(21)19-11-8-16(24(22,23)13-12-19)15-6-3-2-4-7-15/h2-7,9-10,14,16H,8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNBTGKXKJDJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-phenyl-4-[2-(1H-pyrazol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione is a synthetic derivative characterized by a thiazepane ring and pyrazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, antitumoral, and anti-inflammatory agent.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compounds containing thiazepane and pyrazole structures. This section summarizes key findings regarding the biological activities of This compound .
Antimicrobial Activity
Several derivatives of thiazepane and pyrazole have shown significant antimicrobial properties. For example:
- In vitro studies demonstrated that compounds with similar structures exhibited effective inhibition against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) were determined for various derivatives, showcasing promising results against pathogens like Escherichia coli and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Bacteria Targeted |
|---|---|---|
| 7-Pyrazol | 62.5 | E. coli |
| 7-Pyrazol | 31.25 | S. aureus |
Antitumoral Activity
Research indicates that compounds with pyrazole and thiazepane scaffolds can inhibit tumor growth:
- Mechanism of Action : The antitumoral activity is often attributed to the inhibition of tubulin polymerization, which is critical for cell division.
- Case Studies : In a series of experiments, derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 7-Pyrazol | 10 | MCF-7 |
| 7-Pyrazol | 15 | HeLa |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has also been explored:
- In vivo studies indicated that these compounds could reduce inflammation markers in animal models.
- Cytokine Assays : Compounds were shown to significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 1: Antimicrobial Screening
A recent study synthesized a series of thiazepane derivatives and evaluated their antimicrobial efficacy. The results indicated that the presence of a phenyl group at specific positions enhanced activity against E. coli and S. aureus, with some derivatives achieving MIC values as low as 31.25 µg/mL.
Study 2: Antitumoral Mechanism Investigation
Another investigation focused on the mechanism by which these compounds exert their antitumor effects. The study revealed that certain derivatives inhibited tubulin polymerization effectively, leading to cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Structural Analogs in the Thiazepane Dione Family
Key Observations :
- Substituent Effects: The pyrazole-propanoyl group in the target compound may favor hydrogen bonding and π-π stacking in biological targets, unlike the sulfonyl group in BG14696, which contributes to metabolic stability .
Functional Analogs with Pyrazole Moieties
Pyrazole-containing compounds, such as the TRK kinase inhibitors described in , share a critical pyrazole group that interacts with ATP-binding pockets in kinases. While the target compound’s pyrazole-propanoyl group is distinct from the pyrazolo[1,5-a]pyrimidine scaffold in the TRK inhibitors, both leverage pyrazole’s ability to form key hydrogen bonds and hydrophobic interactions.
Substituent-Driven Property Variations
- Electron-Withdrawing vs. Electron-Donating Groups: The propanoyl group in the target compound is less electron-withdrawing than the sulfonyl group in BG14696, which may influence reactivity in nucleophilic substitution reactions .
Q & A
Q. What are the foundational synthetic strategies for preparing 7-phenyl-4-[2-(1H-pyrazol-1-yl)propanoyl]-1lambda6,4-thiazepane-1,1-dione?
The synthesis typically involves multi-step reactions to construct the thiazepane ring, introduce the phenyl group, and incorporate the pyrazole-propanoyl moiety. Key steps include cyclization of intermediates using reagents like thioamides or sulfonating agents, followed by functionalization via coupling reactions (e.g., amidation or acyl transfer). Solvent selection (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling) are critical for yield optimization .
Q. Which purification techniques are recommended for isolating high-purity samples of this compound?
Recrystallization (using ethanol or acetonitrile) and column chromatography (silica gel with gradients of ethyl acetate/hexane) are standard. For complex mixtures, preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 methanol/water) can resolve closely related impurities .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
Use in vitro assays targeting kinases (e.g., EGFR or JAK2) via fluorescence-based ADP-Glo™ kits or microbial growth inhibition studies (MIC assays against S. aureus or E. coli). Dose-response curves (0.1–100 µM) and controls (e.g., staurosporine for kinases) are essential. Similar thiazepane analogs show IC₅₀ values in the low micromolar range, suggesting comparable screening protocols .
Advanced Research Questions
Q. What methodologies optimize the synthetic yield of the thiazepane core under varying reaction conditions?
Employ Design of Experiments (DoE) to test parameters like temperature (80–120°C), catalyst loading (1–5 mol% Pd(OAc)₂), and reaction time (12–48 hrs). Response surface modeling can identify optimal conditions. For example, microwave-assisted synthesis reduces reaction time by 60% while maintaining >85% yield .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target affinity?
Replace the phenyl group with halogenated (e.g., 4-Cl) or electron-withdrawing (e.g., NO₂) substituents to probe π-stacking interactions. Modify the pyrazole ring with methyl or trifluoromethyl groups to assess steric and electronic effects. Use molecular docking (AutoDock Vina) with target proteins (e.g., COX-2) to prioritize derivatives .
Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations (AMBER force field) model binding stability in enzyme active sites. Solvation free energy (COSMO-RS) evaluates solubility for pharmacokinetic profiling .
Q. How should researchers resolve contradictions between experimental and computational data on binding modes?
Validate docking poses with mutagenesis studies (e.g., alanine scanning of predicted binding residues) or biophysical methods like SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹). Compare DFT-derived charge distributions with X-ray crystallography (e.g., electron density maps from synchrotron data) .
Q. What advanced techniques assess the compound’s stability under physiological conditions?
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring. Use NMR (¹H/¹³C) to track degradation products (e.g., hydrolysis of the propanoyl group). Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to model oral bioavailability .
Q. How can AI-driven tools enhance reaction pathway exploration for novel derivatives?
Integrate COMSOL Multiphysics with ML algorithms (e.g., random forests) to predict reaction outcomes. Train models on datasets of thiazepane synthesis (e.g., reaction SMILES, yields) to recommend optimal catalysts/solvents. Autonomous labs enable real-time adjustment of flow reactor parameters (pressure, temperature) .
Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide for key reactions?
Compare kH/kD ratios in deuteration experiments (e.g., C-H activation steps) to distinguish between concerted or stepwise mechanisms. For example, a KIE > 2 suggests a proton-transfer bottleneck in cyclization steps. Pair with in situ IR spectroscopy to monitor intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
